molecular formula C22H18N4O6S2 B2769848 N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 329905-22-8

N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2769848
CAS No.: 329905-22-8
M. Wt: 498.53
InChI Key: YTYSVGDGGATVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of Methoxy and Nitro Groups: Methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.

    Sulfonylation: The sulfonylamino group can be introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Final Coupling: The final step involves coupling the benzothiazole derivative with the appropriate benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE depends on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of functional groups like nitro and sulfonylamino can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Sulfonylamino Benzamides: Compounds with similar sulfonylamino and benzamide groups but different aromatic cores.

Uniqueness

N-(4-METHOXY-6-NITRO-1,3-BENZOTHIAZOL-2-YL)-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O6S2/c1-13-7-9-15(10-8-13)34(30,31)25-17-6-4-3-5-16(17)21(27)24-22-23-20-18(32-2)11-14(26(28)29)12-19(20)33-22/h3-12,25H,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYSVGDGGATVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.